molecular formula C16H16N2S B1387347 N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine CAS No. 1105191-61-4

N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1387347
CAS RN: 1105191-61-4
M. Wt: 268.4 g/mol
InChI Key: KLFKQFGLIHTGIP-UHFFFAOYSA-N
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Description

“N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine” is a compound with the molecular formula C16H16N2S . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-aminobenzothiazoles were synthesized by direct coupling with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . Another method involves the use of 2-amino- and 2-mercaptothiazole derivatives as highly reactive building blocks for organic and organoelement synthesis .

Scientific Research Applications

Antiviral Activity

“N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine” derivatives have been explored for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The specific structural features of these derivatives allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate within host cells .

Anti-HIV Properties

Research has indicated that certain indole derivatives, which share a similar structural motif with “N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine”, exhibit anti-HIV activity. These compounds have been tested against HIV-1 and HIV-2 strains, showing promise in inhibiting viral replication in acutely infected cells .

Anticancer Applications

The benzothiazole ring, a key component of “N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine”, is known for its anticancer potential. It can act on various pathways involved in cancer cell proliferation and survival, making it a valuable scaffold for developing new anticancer agents .

Antioxidant Effects

Compounds containing the benzothiazole moiety have been associated with antioxidant activity. This property is crucial in the context of scientific research, as oxidative stress is a common factor in many diseases. Antioxidants can neutralize free radicals, potentially preventing or ameliorating disease progression .

Synthetic Chemistry Intermediates

The compound can serve as an intermediate in synthetic chemistry, particularly in the generation of α-amino alkyl radicals. These radicals are valuable for constructing natural products and drugs. The selective generation of such intermediates can lead to the synthesis of complex molecules with potential therapeutic applications .

Development of Novel Synthetic Intermediates

Further exploring its role in synthetic chemistry, “N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine” can be used to develop novel synthetic intermediates. These intermediates can be utilized to create a variety of compounds, including those with trifluoromethyl groups, which are of interest due to their unique chemical and physical properties .

properties

IUPAC Name

N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-8-14-15(9-12(11)2)19-16(18-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFKQFGLIHTGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234758
Record name 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine

CAS RN

1105191-61-4
Record name 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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